molecular formula C16H18BrNO3 B15230670 tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate

tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate

Cat. No.: B15230670
M. Wt: 352.22 g/mol
InChI Key: TYIAQXVSIVSTET-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 3-position, a propionyl group at the 2-position, and a tert-butyl ester at the 1-position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of an indole derivative followed by the introduction of the propionyl group. The tert-butyl ester is then formed through esterification reactions. The reaction conditions often involve the use of specific reagents such as bromine, acetic acid, and tert-butyl alcohol under controlled temperatures and pH levels .

Chemical Reactions Analysis

tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The propionyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the propionyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate can be compared with other similar compounds such as:

    tert-Butyl 5-bromo-1H-indole-1-carboxylate: Similar structure but with the bromine atom at the 5-position.

    tert-Butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar structure but with a pyrrole ring instead of an indole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C16H18BrNO3

Molecular Weight

352.22 g/mol

IUPAC Name

tert-butyl 3-bromo-2-propanoylindole-1-carboxylate

InChI

InChI=1S/C16H18BrNO3/c1-5-12(19)14-13(17)10-8-6-7-9-11(10)18(14)15(20)21-16(2,3)4/h6-9H,5H2,1-4H3

InChI Key

TYIAQXVSIVSTET-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br

Origin of Product

United States

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